molecular formula C5H11Cl2N3OS B2501188 dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride CAS No. 2060005-11-8

dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride

Cat. No.: B2501188
CAS No.: 2060005-11-8
M. Wt: 232.12
InChI Key: IQVMWARNPZLVKA-UHFFFAOYSA-N
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Description

Dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride is a chemical compound with the molecular formula C5H9N3OS.2ClH and a molecular weight of 232.13 g/mol . This compound is known for its unique structure, which includes a pyrazole ring and a sulfanone group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride involves the reaction of S-methyl-N-(1H-pyrazol-4-yl)methanesulfinamide with hydrochloric acid. The reaction typically takes place under controlled temperature conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory preparation, with scaled-up reaction vessels and more stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The sulfanone group can also participate in redox reactions, affecting the overall biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • S-methyl-N-(1H-pyrazol-4-yl)methanesulfinamide
  • Dimethylsulfoxide (DMSO)
  • Pyrazole derivatives with various substituents

Uniqueness

Dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride is unique due to its combination of a pyrazole ring and a sulfanone group. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

dimethyl-oxo-(1H-pyrazol-4-ylimino)-λ6-sulfane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS.2ClH/c1-10(2,9)8-5-3-6-7-4-5;;/h3-4H,1-2H3,(H,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVMWARNPZLVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CNN=C1)(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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